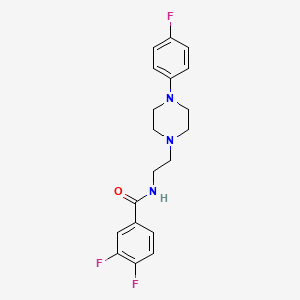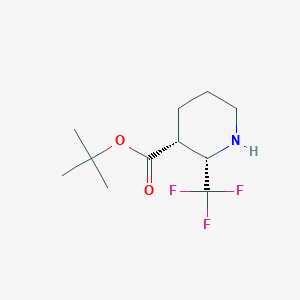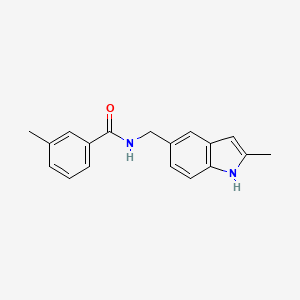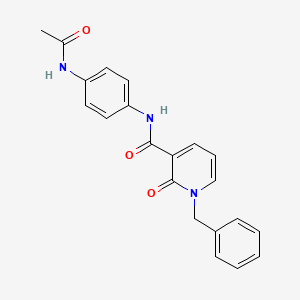![molecular formula C14H17N5O B2750354 N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide CAS No. 1311619-57-4](/img/structure/B2750354.png)
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as TAK-659 and has been synthesized through various methods.
Mechanism Of Action
The mechanism of action of N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide involves the inhibition of BTK, ITK, and TEC kinase. BTK is a crucial kinase in the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic benefits in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. ITK is a kinase that is primarily expressed in T-cells and plays a crucial role in T-cell receptor signaling. Its inhibition has been shown to have therapeutic benefits in the treatment of various autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. TEC kinase is a kinase that is primarily expressed in myeloid cells and plays a crucial role in the regulation of immune responses. Its inhibition has been shown to have therapeutic benefits in the treatment of various inflammatory disorders, such as asthma and psoriasis.
Biochemical And Physiological Effects
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide has been found to exhibit potent inhibitory activity against BTK, ITK, and TEC kinase. Its inhibition of these kinases has been shown to have various biochemical and physiological effects. These effects include the inhibition of B-cell receptor signaling, T-cell receptor signaling, and myeloid cell signaling. The inhibition of these signaling pathways has been shown to have therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders.
Advantages And Limitations For Lab Experiments
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against BTK, ITK, and TEC kinase, which makes it a valuable tool for studying the role of these kinases in various diseases. Another advantage is its selectivity for these kinases, which reduces the risk of off-target effects. However, one of the limitations is its relatively low solubility, which can make it difficult to work with in certain experiments.
Future Directions
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide has several potential future directions for scientific research. One of the future directions is the development of more potent and selective inhibitors of BTK, ITK, and TEC kinase. Another future direction is the investigation of the therapeutic potential of N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide in various diseases, including cancer and autoimmune disorders. Additionally, the compound could be used as a tool for studying the role of BTK, ITK, and TEC kinase in various biological processes, such as immune cell activation and differentiation.
Synthesis Methods
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide can be synthesized through a variety of methods. One of the most common methods involves the reaction of 5-cyanopyridine-2-carboxylic acid with N-methyl-1,4-diaminobutane in the presence of a coupling reagent. The resulting product is then reacted with cyanogen bromide, followed by hydrolysis to yield N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide.
Scientific Research Applications
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide has been extensively studied for its potential applications in the field of medicine. The compound has been found to exhibit potent inhibitory activity against various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a crucial role in the regulation of immune responses, and their inhibition has been shown to have therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders.
properties
IUPAC Name |
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-3-4-12(8-16)18-14(20)10-19(2)13-6-5-11(7-15)9-17-13/h5-6,9,12H,3-4,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUROUFYPODCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CN(C)C1=NC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B2750272.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2750275.png)

![3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2750278.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2750280.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2750282.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2750286.png)
![2-hydroxy-5-nitrobenzaldehyde [6-(1H-imidazol-1-yl)pyridazin-3-yl]hydrazone](/img/structure/B2750288.png)
